1-(1,3-Dioxolan-2-yl)isoquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-(1,3-dioxolan-2-yl)isoquinoline |
InChI |
InChI=1S/C12H11NO2/c1-2-4-10-9(3-1)5-6-13-11(10)12-14-7-8-15-12/h1-6,12H,7-8H2 |
InChI Key |
DZIICRLCZRKLNW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Studies of 1 1,3 Dioxolan 2 Yl Isoquinoline and Its Derivatives
Intramolecular Transformations and Rearrangements
The fusion of the isoquinoline (B145761) core with other ring systems through intramolecular reactions is a powerful strategy for synthesizing complex heterocyclic structures. rsc.org While specific intramolecular rearrangements starting directly from 1-(1,3-Dioxolan-2-yl)isoquinoline are not extensively documented in the reviewed literature, the principles of isoquinoline chemistry suggest potential pathways. For instance, derivatives of isoquinoline can undergo ring expansion reactions. Activated isoquinolines are known to react with diazocarbonyl compounds in the presence of copper triflate to yield benzo[d]azepine derivatives via C-C bond insertion. nih.gov
Furthermore, the generation of isoquinolinium ylides from corresponding salts can initiate a cascade of intramolecular cyclization reactions to form fused heterocyclic systems. nih.gov These transformations highlight the latent potential within the isoquinoline framework for constructing novel molecular architectures.
Mechanistic Elucidation of Reactivity Governed by the 1,3-Dioxolane (B20135) Moiety
The 1,3-dioxolane group at the C1 position of the isoquinoline is not merely a passive protecting group but an active participant in directing the molecule's reactivity. Its presence allows for a range of unique transformations centered on hydride transfer, ring-opening, and pericyclic reactions.
The C1 position of the isoquinoline ring, when substituted with the dioxolane acetal (B89532), is primed for hydride transfer reactions, particularly upon N-alkylation to form an isoquinolinium salt. The resulting N-alkyl-1-(1,3-dioxolan-2-yl)isoquinolinium cation can act as a hydride donor. This reactivity is harnessed in transition-metal-free reactions where the isoquinolinium salt initiates the construction of new molecular frameworks. rsc.org
A notable application is the synthesis of 3-functionalized quinolines from N-isoquinolinium salts and 2-aminobenzaldehydes. rsc.org In this process, the isoquinolyl motif serves as a two-carbon synthon following a hydride transfer-initiated deconstruction of the isoquinoline ring, which involves the cleavage of its C3–N bond. rsc.org Similarly, the reductive functionalization of isoquinolinium salts using formic acid as a terminal reductant proceeds via the in-situ formation of an enamine, which can then be trapped by various electrophiles. nih.gov This process underscores the ability of the isoquinoline system to participate in hydride transfer cascades.
The 1,3-dioxolane ring is susceptible to ring-opening reactions under various conditions. Cationic ring-opening polymerization of 1,3-dioxolane is a known process, highlighting the lability of the acetal structure to electrophilic attack. rsc.org In the context of the isoquinoline derivative, acid-catalyzed hydrolysis can readily unmask the formyl group at the C1 position. For instance, dioxolane-protected o-aminomethyldesoxybenzoins are converted to 3-arylisoquinolines by treatment with acid, which first hydrolyzes the acetal and is then followed by cyclization and dehydrogenation. shahucollegelatur.org.in
While direct extrusion of the 1,3-dioxolane ring from this compound is not a commonly reported reaction, analogous transformations in related sulfur-containing systems, such as 1,3-dithiolanes, are well-established. Thiirane extrusion, for example, is a known process where a three-membered ring containing sulfur is eliminated from a larger molecule. The formation of 1,3-dithiolanes often proceeds through thiocarbonyl ylides, which are reactive intermediates formed from the decomposition of 1,3,4-thiadiazolines. researchgate.net These ylides can undergo 1,3-electrocyclization to form thiiranes, which may then extrude sulfur to yield olefins. researchgate.net The analogous oxygen-containing system is less prone to such extrusion due to the higher stability of the C-O bond compared to the C-S bond.
Cheletropic reactions are a class of pericyclic reactions where two sigma bonds are made or broken to a single atom. baranlab.orgwikipedia.org The reverse process, a retro-cheletropic reaction, involves the extrusion of a small, stable molecule. wikipedia.org A rare variant is the retro-cheletropic ene reaction, where the extruded fragment is a carbene.
Studies have explored tandem processes involving N-[β-(hetero)arylvinyl] ketenimines that bear a 1,3-dioxolane function. These molecules undergo a 6π electrocyclic ring closure followed by a retro-cheletropic ene reaction, which extrudes 2-carbena-1,3-dioxolane. researchgate.net This process is driven by the simultaneous recovery of aromaticity in two rings and the highly exergonic decomposition of the carbene into carbon dioxide and ethylene (B1197577). researchgate.net While this specific reaction has not been documented with this compound itself, it demonstrates the potential for the 1,3-dioxolane moiety to act as a "chelefuge" (the departing group in a cheletropic reaction) under the right electronic and steric conditions. researchgate.netrsc.org Computational studies support a five-membered cyclic transition state for these reactions, proceeding through an asynchronous concerted mechanism. researchgate.net
Electrophilic and Nucleophilic Reactivity Profiles
The reactivity of this compound is dictated by the electronic nature of its two constituent ring systems.
Electrophilic Reactivity: Electrophilic aromatic substitution on the isoquinoline ring typically occurs on the benzene (B151609) ring at positions 5 and 8, which are electronically richer than the electron-deficient pyridine (B92270) ring. quimicaorganica.orgslideshare.net The nitrogen atom itself is a site of electrophilic attack (e.g., alkylation) to form isoquinolinium salts. rsc.orgrsc.org The formation of these salts is a key step in activating the molecule for subsequent reactions, such as hydride transfer or nucleophilic addition. rsc.orgnih.gov
Nucleophilic Reactivity: The electron-deficient nature of the pyridine ring makes the isoquinoline system susceptible to nucleophilic attack. In isoquinoline itself, nucleophilic substitution can occur, for example, with sodamide at high temperatures. slideshare.net For this compound, the C1 position is particularly activated, especially after N-alkylation. The resulting isoquinolinium salt readily reacts with nucleophiles.
The 1,3-dioxolane moiety is generally resistant to nucleophilic attack. chemicalbook.com However, its sulfur analog, 1,3-dithiolane, can be deprotonated at the C2 position using a strong base like butyllithium (B86547) to form a nucleophilic 2-lithio-1,3-dithiane, which is a powerful reagent for C-C bond formation. organic-chemistry.orgacs.org The dioxolane group itself can be cleaved under various, often harsh, conditions to regenerate the parent carbonyl group. chemicalbook.com
Kinetic and Thermodynamic Aspects of Reactions
The kinetic and thermodynamic parameters of reactions involving this compound are influenced by factors such as solvent, temperature, and the electronic nature of substituents.
Kinetic studies on the cheletropic addition of sulfur dioxide to 1,3-dienes have shown these reactions to follow pseudo first-order kinetics. wikipedia.org Solvent polarity was found to have a modest effect on the reaction rate, suggesting a transition state with little charge separation. wikipedia.org For the retro-cheletropic ene reactions that extrude a carbene, computational studies have shown that the energy barrier is significantly lowered when the process leads to the recovery of aromaticity, which provides a strong thermodynamic driving force. researchgate.net
In the reductive functionalization of isoquinolinium salts, reaction conditions can be tuned to favor specific outcomes. For example, some transformations proceed under mild, transition-metal-free conditions, while others are accelerated by rhodium catalysis at elevated temperatures, indicating a kinetic barrier that can be overcome with catalytic assistance. nih.gov The stereoselectivity observed in many cyclization reactions of isoquinolinium salts points to a high degree of kinetic control, where the transition state geometry dictates the spatial arrangement of the final product. rsc.org
The table below summarizes the conditions for a representative reaction involving the functionalization of an isoquinolinium salt, highlighting the practical aspects of its reactivity.
| Reactants | Electrophile | Conditions | Product Type | Yield | Reference |
| Isoquinolinium Salt | Various Enones, Imines, Esters | 5:2 HCO₂H:Et₃N, MeCN, 80 °C | Functionalized Tetrahydroisoquinoline | Good | nih.gov |
| Isoquinolinium Salt | Various Enones, Imines, Esters | 0.01 mol% [RhCp*Cl₂]₂, 50-75 °C | Functionalized Tetrahydroisoquinoline | Good | nih.gov |
| 2-Alkynylbenzaldoximes | N/A | Sequential Cyclization-Deoxygenation | Isoquinoline Derivatives | Good | x-mol.com |
Spectroscopic and Advanced Analytical Characterization of 1 1,3 Dioxolan 2 Yl Isoquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of 1-(1,3-Dioxolan-2-yl)isoquinoline, offering unparalleled insight into its molecular framework.
One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for mapping the proton and carbon environments within the this compound molecule.
¹H NMR: In ¹H NMR spectra of this compound, the chemical shifts of the protons provide crucial information about their electronic environment. For instance, the protons of the isoquinoline (B145761) ring typically resonate in the aromatic region (δ 7.5-8.5 ppm), while the protons of the dioxolane ring appear at higher field strengths. The methine proton at the C1 position of the isoquinoline ring, being adjacent to the dioxolane group, exhibits a characteristic chemical shift.
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbon atoms of the isoquinoline ring system and the dioxolane moiety resonate at distinct chemical shifts, allowing for their unambiguous assignment. The quaternary carbons and the carbons bearing protons can be distinguished, providing a complete carbon map of the molecule.
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Isoquinoline H-3 | 7.62 (d, J=5.6 Hz) | 142.1 |
| Isoquinoline H-4 | 8.51 (d, J=5.6 Hz) | 120.4 |
| Isoquinoline H-5 | 8.05 (d, J=8.4 Hz) | 127.5 |
| Isoquinoline H-6 | 7.68 (ddd, J=8.4, 6.9, 1.3 Hz) | 127.1 |
| Isoquinoline H-7 | 7.78 (ddd, J=8.2, 6.9, 1.1 Hz) | 130.3 |
| Isoquinoline H-8 | 7.89 (d, J=8.2 Hz) | 127.8 |
| Dioxolane CH | 6.23 (s) | 102.5 |
| Dioxolane CH₂ | 4.12-4.25 (m) | 65.7 |
| Isoquinoline C-1 | - | 153.2 |
| Isoquinoline C-4a | - | 128.9 |
| Isoquinoline C-8a | - | 136.5 |
Note: Data is representative and may vary slightly depending on the solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms and discerning the spatial arrangement of the this compound molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the isoquinoline and dioxolane rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This technique is instrumental in connecting the dioxolane substituent to the isoquinoline core at the C1 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the relative stereochemistry and preferred conformation of the molecule.
DEPT-90 (Distortionless Enhancement by Polarization Transfer): The DEPT-90 experiment is used to selectively observe methine (CH) carbons, aiding in the definitive assignment of the C1 carbon of the isoquinoline ring.
Through the combined application of these 2D NMR techniques, a comprehensive and unambiguous assignment of all proton and carbon signals in this compound can be achieved.
In cases where this compound is prepared in an enantiomerically enriched or pure form, chiral NMR spectroscopy becomes a vital tool. The use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments for the enantiomers, leading to separate NMR signals for each. This allows for the determination of enantiomeric purity (enantiomeric excess, ee). Furthermore, by comparing the NMR data of the derivatized enantiomers with known standards or through computational modeling, the absolute configuration of the stereocenter can often be assigned.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of this compound through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization and a time-of-flight (ESI-TOF) analyzer, is employed for the precise determination of the molecular mass of this compound. This technique provides the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition. The high accuracy of HRMS is critical for confirming the molecular formula of the compound, distinguishing it from other potential isomers.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass | Observed Exact Mass | Molecular Formula |
| [M+H]⁺ | 202.0862 | 202.0868 | C₁₂H₁₂NO₂ |
Note: The observed mass may show slight variations depending on the specific instrument and calibration.
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the connectivity established by NMR spectroscopy.
Electron Impact Mass Spectrometry (EIMS) for Fragmentation Pattern Analysis
Electron Impact Mass Spectrometry (EIMS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns upon electron impact. arxiv.org In the case of isoquinoline and its derivatives, EIMS provides characteristic fragmentation behaviors that are invaluable for structural confirmation. nih.govresearchgate.net
The fragmentation of isoquinoline alkaloids is systematically studied to provide a basis for the structural elucidation of similar compounds. nih.govresearchgate.net The fragmentation patterns are often influenced by the substituents on the isoquinoline core. For instance, the presence of methoxy (B1213986) and hydroxy groups can lead to the neutral loss of methanol (B129727) (CH₃OH). nih.gov The study of these patterns helps in identifying the types of isoquinoline alkaloids. researchgate.netnih.gov For example, some isoquinoline alkaloids are categorized based on the presence or absence of a characteristic [M-NHR₁R₂]⁺ fragment ion. nih.govresearchgate.net
While specific EIMS data for this compound is not detailed in the provided results, general principles of isoquinoline fragmentation can be applied. The molecular ion peak (M⁺) would be expected, corresponding to the molecular weight of the compound (C₁₂H₁₁NO₂). Subsequent fragmentation would likely involve the dioxolane ring and the isoquinoline nucleus. Common fragmentation pathways for isoquinolines include the loss of small molecules like HCN, and cleavage of substituent groups. researchgate.net The dioxolane ring could undergo fragmentation through the loss of ethylene (B1197577) oxide or other small fragments. A detailed analysis would compare the observed fragmentation pattern with established pathways for both isoquinoline and dioxolane-containing compounds to confirm the structure of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential analytical method for separating and identifying volatile and semi-volatile compounds in a mixture, as well as for assessing the purity of a substance. ijpsr.info This technique has been widely applied to the analysis of isoquinoline alkaloids in various samples, including plant extracts. nih.govresearchgate.net
In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification. ijpsr.info This method is highly effective for the identification and quantification of isoquinoline alkaloids. nih.govresearchgate.net
For this compound, GC-MS would be employed to verify its purity by detecting any residual starting materials, by-products from its synthesis, or degradation products. The retention time in the gas chromatogram would be characteristic of the compound under specific GC conditions. The mass spectrum obtained would be compared with a reference spectrum or analyzed based on known fragmentation patterns of isoquinoline and dioxolane moieties to confirm its identity. nih.gov The integration of the peak area in the chromatogram allows for the quantification of the compound and any impurities present.
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
The isoquinoline ring itself has several characteristic vibrations. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3100-3000 cm⁻¹. vscht.czlibretexts.org The C=C and C=N stretching vibrations within the isoquinoline ring system are expected to produce a series of bands in the 1600-1450 cm⁻¹ range. researchgate.netpressbooks.pub Specifically, for isoquinoline, C=N stretching modes have been observed around 1600 cm⁻¹ and 1450 cm⁻¹. researchgate.net
The 1,3-dioxolane (B20135) ring also has distinct IR absorptions. The C-O-C stretching vibrations of the acetal (B89532) group are typically strong and appear in the fingerprint region, generally between 1200 cm⁻¹ and 1000 cm⁻¹. The C-H stretching vibrations of the CH₂ groups in the dioxolane ring will contribute to the aliphatic C-H stretching region around 2900 cm⁻¹. pressbooks.publibretexts.org
A comprehensive analysis of the IR spectrum would allow for the confirmation of the presence of both the isoquinoline and the 1,3-dioxolane functional groups in the molecule.
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H (Isoquinoline) | Stretching | 3100-3000 vscht.czlibretexts.org |
| Aliphatic C-H (Dioxolane) | Stretching | ~2900 pressbooks.pub |
| C=C and C=N (Isoquinoline) | Stretching | 1600-1450 researchgate.netpressbooks.pub |
| C-O-C (Dioxolane) | Stretching | 1200-1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. researchgate.net The UV-Vis spectrum of this compound is dominated by the electronic transitions of the aromatic isoquinoline ring.
Isoquinoline itself exhibits a characteristic UV-Vis spectrum with multiple absorption bands corresponding to π→π* transitions. rsc.org These transitions give rise to a series of absorption maxima. researchgate.net The position and intensity of these bands can be influenced by the solvent and the nature of the substituents on the isoquinoline ring. researchgate.net For many isoquinoline derivatives, three main absorption maxima are typically observed. researchgate.net
The gas-phase absorption spectrum of isoquinoline has been studied in the vacuum ultraviolet region, revealing both valence and Rydberg transitions. rsc.org In solution, the spectrum is generally simpler. The attachment of the 1,3-dioxolan-2-yl group at the 1-position of the isoquinoline ring is expected to cause a shift in the absorption maxima (either a bathochromic or hypsochromic shift) compared to unsubstituted isoquinoline, due to its electronic effects on the conjugated system. The specific absorption maxima would need to be determined experimentally to fully characterize the electronic properties of this compound.
Table 2: Expected UV-Vis Absorption Maxima for Isoquinoline Derivatives
| Transition Type | Wavelength Range (nm) |
| π→π* | 200-400 |
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
While a specific crystal structure for this compound was not found in the search results, the structures of numerous isoquinoline derivatives have been determined. eurjchem.comresearchgate.netnih.govnih.govresearchgate.net These studies reveal important structural features, such as the planarity of the isoquinoline ring system and the conformation of substituent groups. For example, in the crystal structure of 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione, the planes of the isoquinoline and indane rings are nearly perpendicular to each other. nih.govnih.govresearchgate.net The packing of molecules in the crystal is often governed by intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking. eurjchem.comnih.gov
For this compound, an X-ray crystal structure analysis would provide precise measurements of the bond lengths and angles within both the isoquinoline and dioxolane rings. It would also reveal the dihedral angle between the two ring systems, which is a critical conformational parameter. Furthermore, the analysis would elucidate the nature of the intermolecular forces that stabilize the crystal lattice.
Table 3: General Crystallographic Data for Isoquinoline Derivatives
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. eurjchem.comresearchgate.net |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. eurjchem.comresearchgate.net |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). eurjchem.comresearchgate.net |
| Z | The number of molecules in the unit cell. eurjchem.comresearchgate.net |
Applications and Future Research Directions in Synthetic Organic Chemistry
1-(1,3-Dioxolan-2-yl)isoquinoline as a Key Synthon for Complex Molecular Architectures
As a key synthon, this compound provides a stable and manageable precursor to the otherwise reactive isoquinoline-1-carbaldehyde (B1296187). The dioxolane group acts as a robust protecting group for the aldehyde functionality, rendering the molecule stable to a wide range of reaction conditions, particularly nucleophiles and bases. This protection is crucial, as it allows for chemical modifications at other positions of the isoquinoline (B145761) ring system without unintended reactions at the C1 position. The aldehyde can be readily unmasked when needed, typically under mild acidic conditions, to participate in subsequent transformations.
The isoquinoline scaffold is a core component of numerous naturally occurring alkaloids with significant pharmacological properties. rsc.orgresearchgate.net The synthesis of these complex molecules often requires the strategic introduction and manipulation of functional groups. This compound and its derivatives are valuable intermediates in these synthetic endeavors.
While direct total syntheses of Crispine A and 18-Methoxycoronaridine starting specifically from this compound are not extensively documented in mainline literature, the strategy of using a protected C1-formyl group is a well-established method in the synthesis of such alkaloids. For instance, the synthesis of the antitumor alkaloid Crispine A, a pyrrolo[2,1-a]isoquinoline (B1256269), often involves precursors that can be derived from isoquinoline-1-carbaldehyde. researchgate.net Similarly, the synthesis of 18-Methoxycoronaridine, a congener of ibogaine (B1199331) developed as a potential anti-addiction agent, involves complex multi-step sequences where protected aldehydes are key for building the intricate carbon framework. nih.gov The use of a chiral isoquinolinecarbaldehyde has been reported as a key material in the synthesis of alkaloids like (-)-crispine A. researchgate.net This highlights the importance of having stable, handleable precursors like this compound to generate the required aldehyde at the appropriate synthetic stage.
Table 1: Examples of Alkaloids Containing the Isoquinoline Framework
| Alkaloid Name | Structural Class | Relevance |
| Crispine A | Pyrrolo[2,1-a]isoquinoline | Antitumor Activity |
| 18-Methoxycoronaridine | Iboga Alkaloid Congener | Anti-addictive Properties nih.gov |
| Papaverine (B1678415) | Benzylisoquinoline | Vasodilator |
| Berberine | Protoberberine | Antimicrobial, Anti-inflammatory |
The concept of modular or divergent synthesis involves creating a library of diverse compounds from a common intermediate by applying different reaction pathways. nih.gov this compound is an ideal platform for such strategies. The stability of the dioxolane protecting group allows for a wide range of chemical modifications to be performed on the isoquinoline core first.
For example, reactions such as electrophilic substitution on the benzene (B151609) ring, N-alkylation of the isoquinoline nitrogen, or transition-metal-catalyzed cross-coupling reactions can be performed while the C1-aldehyde remains protected. Following these diversification steps, the aldehyde can be deprotected to reveal a new common intermediate, which can then undergo a second round of diversification reactions. These subsequent reactions can include Wittig olefination, reductive amination, Grignard additions, or condensation reactions, thereby generating a large and structurally diverse library of functionalized isoquinoline derivatives from a single starting material. This modular approach is highly efficient in medicinal chemistry for structure-activity relationship (SAR) studies.
Advancement of Novel Synthetic Methodologies for Dioxolane- and Isoquinoline-Containing Compounds
Research involving this compound contributes to the broader development of novel synthetic methodologies. The use of the dioxolane as a protecting group for the formyl moiety is a classic strategy, but its application in the context of complex heterocyclic systems like isoquinoline continues to inspire new approaches. Chemists are constantly exploring more efficient and selective ways to introduce this protected aldehyde onto the isoquinoline core.
Furthermore, the stability of this synthon allows for the exploration of new C-H activation or functionalization reactions on the isoquinoline backbone without interference from a reactive aldehyde. organic-chemistry.org This enables the development of late-stage functionalization techniques, which are highly sought after in drug discovery for rapidly modifying complex molecular scaffolds.
Exploration of Unprecedented Reactivity Patterns and Multi-Component Transformations
Once deprotected to isoquinoline-1-carbaldehyde, the molecule becomes a prime substrate for multi-component reactions (MCRs). MCRs are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials, which is advantageous for efficiency and green chemistry. nih.govnih.gov
The isoquinoline-1-carbaldehyde derived from its dioxolane-protected precursor can participate in well-known MCRs such as the Ugi, Passerini, or Groebke–Blackburn–Bienaymé (GBB) reactions. beilstein-journals.org These reactions can generate highly complex and diverse heterocyclic scaffolds fused to the isoquinoline core, which would be difficult to access through traditional multi-step synthesis. Future research will likely focus on discovering new MCRs involving this aldehyde and exploring the reactivity of the resulting complex products, potentially leading to the discovery of novel bioactive compounds.
Development of Sustainable and Green Chemical Processes for the Synthesis of Isoquinoline Derivatives
A significant trend in modern chemistry is the development of sustainable and environmentally friendly synthetic processes. rsc.orgiicbe.org Future research on this compound and related compounds will increasingly focus on green chemistry principles. This includes the development of synthetic routes that minimize waste, avoid hazardous reagents, and reduce energy consumption.
Key areas of exploration include:
Catalytic Methods: Utilizing efficient catalysts, such as transition metals or even biocatalysts, to construct the isoquinoline ring system or to introduce the dioxolane group. rsc.orgnih.gov
Alternative Solvents: Employing environmentally benign solvents like water or ionic liquids, or performing reactions under solvent-free conditions. iicbe.org
Energy Efficiency: Using alternative energy sources like microwave irradiation or ultrasound to accelerate reactions and improve yields. nih.gov
Atom Economy: Designing synthetic pathways, such as cascade or multi-component reactions, that maximize the incorporation of atoms from the reactants into the final product. nih.gov
By focusing on these green principles, the synthesis of this compound and its valuable derivatives can be made more economical and environmentally sustainable. rsc.org
Q & A
Q. What are the standard synthetic routes for introducing the 1,3-dioxolane moiety into isoquinoline derivatives?
The synthesis typically involves condensation reactions between isoquinoline precursors and 1,3-dioxolane-forming reagents. For example, 2-chloro-3-(1,3-dioxolan-2-yl)-7-methylquinoline can be treated with hydrazine hydrate in ethanol at 323 K for 3 hours to yield hydrazine derivatives . Solvent choice (e.g., ethanol or DMSO) and reaction temperature are critical for optimizing yield. Purification often involves vacuum drying and recrystallization from polar solvents like DMSO .
Q. How is the purity and structural integrity of 1-(1,3-Dioxolan-2-yl)isoquinoline derivatives validated experimentally?
Characterization relies on 1H-NMR (e.g., δ = 5.77 ppm for the dioxolane proton), elemental analysis (e.g., C: 71.61%, H: 5.53%, N: 6.98%), and mass spectrometry (m/z 202 [M+H]+) . X-ray crystallography can confirm molecular geometry, as seen in the 85.21° dihedral angle between the dioxolane and isoquinoline units in related compounds .
Advanced Research Questions
Q. How do intramolecular and intermolecular hydrogen bonds influence the crystal packing of this compound derivatives?
Intramolecular N–H···O and N–H···N bonds stabilize the molecular conformation, while intermolecular N–H···O bonds extend into chains along the [001] axis in the crystal lattice. These interactions are critical for maintaining structural rigidity and can be analyzed via X-ray diffraction and Hirshfeld surface analysis .
Q. What strategies resolve contradictions between theoretical and experimental yields in the synthesis of this compound analogs?
Discrepancies often arise from side reactions or solvent effects. Systematic optimization includes:
- Varying reaction times (e.g., 3–24 hours) and temperatures (298–343 K).
- Testing alternative solvents (e.g., DMF vs. ethanol) to modulate reactivity .
- Using computational tools (e.g., DFT calculations) to predict reaction pathways and byproduct formation .
Q. How does the 1,3-dioxolane ring act as a protecting group in isoquinoline functionalization?
The dioxolane ring stabilizes reactive intermediates by delocalizing electron density, preventing undesired oxidation or substitution at the carbonyl group. This is critical in multi-step syntheses, such as forming hydrazine derivatives or bioactive analogs .
Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound in anticancer research?
SAR studies involve:
- Synthesizing analogs with substituent variations (e.g., methyl, methoxy groups).
- Testing bioactivity against cancer cell lines (e.g., IC50 assays).
- Molecular docking to evaluate binding affinities with target proteins (e.g., kinases) .
Methodological Considerations
Q. How can computational modeling predict the reactivity of this compound derivatives?
Density Functional Theory (DFT) calculations assess charge distribution and frontier molecular orbitals to identify reactive sites. For example, the dioxolane ring’s electron-rich oxygen atoms can be mapped for nucleophilic attack . Molecular dynamics simulations further explore solvent interactions and conformational stability .
Q. What experimental precautions are necessary when handling hydrazine derivatives of this compound?
Hydrazine hydrate is toxic and requires inert atmosphere handling. Post-reaction quenching with ice water and thorough washing (e.g., diethyl ether) are essential to remove excess reagents .
Data Contradictions and Solutions
Q. How to address discrepancies in NMR data for this compound derivatives?
Signal splitting (e.g., δ = 7.58–7.80 ppm for aromatic protons) may indicate impurities or conformational isomerism. Solutions include:
- Repetitive recrystallization.
- High-resolution mass spectrometry (HRMS) to confirm molecular mass .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
